molecular formula C19H14FN3O B2693727 3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 861211-94-1

3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2693727
CAS No.: 861211-94-1
M. Wt: 319.339
InChI Key: IGKOGKPXSVCLLY-UHFFFAOYSA-N
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Description

The compound “3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a complex organic molecule that contains a benzimidazole moiety and a pyridinone moiety. The benzimidazole moiety is a bicyclic heteroarene consisting of fused benzene and imidazole rings . The pyridinone moiety is a derivative of pyridine with a carbonyl (C=O) group at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole and pyridinone rings, as well as the 4-fluorobenzyl group. The fluorine atom in the 4-fluorobenzyl group would likely have an impact on the electronic properties of the molecule, potentially affecting its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole and pyridinone rings, as well as the 4-fluorobenzyl group, would likely affect properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Structural Analysis and Molecular Interactions

Research on benzimidazole derivatives, including compounds similar to 3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, focuses on understanding their structural properties and molecular interactions. For instance, studies have explored the structural landscape of cocrystals involving benzimidazole compounds, highlighting the importance of acid-pyridine heterosynthons in probing structural landscapes and identifying high-energy structures in such cocrystals (Dubey & Desiraju, 2014). This research underscores the relevance of benzimidazole derivatives in crystal engineering and pharmaceutical formulation by offering insights into molecular packing, stability, and intermolecular interactions.

Catalytic Activities and Chemical Synthesis

Benzimidazole compounds are also pivotal in catalysis and synthetic chemistry. Novel benzimidazolium salts and their derivatives have been synthesized and characterized, demonstrating their utility in catalyzing carbon-carbon bond-forming reactions (Akkoç, Gök, Ilhan, & Kayser, 2016). These findings highlight the potential of such compounds in facilitating efficient synthetic pathways for organic molecules, thereby contributing to the development of new materials and pharmaceuticals.

Fluorescent Sensors and Metal Ion Detection

The application of benzimidazole derivatives extends to the development of fluorescent sensors for detecting metal ions. Benzimidazole and benzothiazole conjugated Schiff bases have been designed and synthesized, demonstrating their capability as fluorescent sensors for Al3+ and Zn2+ ions (Suman, Bubbly, Gudennavar, & Gayathri, 2019). This research is significant for environmental monitoring, biological studies, and the development of diagnostic tools, as it provides a method for the sensitive and selective detection of metal ions.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound would likely depend on its observed biological activities. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c20-14-9-7-13(8-10-14)12-23-17-6-2-1-5-16(17)22-18(23)15-4-3-11-21-19(15)24/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKOGKPXSVCLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332129
Record name 3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665852
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861211-94-1
Record name 3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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